molecular formula C17H15F3N4O3 B2410443 2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide CAS No. 338748-41-7

2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide

Cat. No.: B2410443
CAS No.: 338748-41-7
M. Wt: 380.327
InChI Key: WMFLQNISBWTCFH-AGLMHXQDSA-N
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Description

The compound contains several functional groups including a hydroxyimino group (-N=OH), a phenyl group (a variant of benzene), and a trifluoromethoxy group (-O-CF3). These groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The presence of the phenyl and trifluoromethoxy groups could potentially influence the compound’s 3D structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the hydroxyimino group might participate in reactions as a nucleophile or base .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility can be influenced by the functional groups in the compound .

Scientific Research Applications

Synthesis and Complexation in Inorganic Chemistry

  • Diazo Functionalized Oxime Ligand Synthesis : The compound, as part of the diazo functionalised oxime ligand family, is used in synthesizing copper(II) and iron(III) complexes. This synthesis plays a crucial role in the development of dyes and pigments (Güzel, Serindaǧ & Serin, 1997).

  • Ni(II) and Cu(II) Complexes : N-Phenyl-2, 3-dihydroxyiminobutanamide, a related compound, has been synthesized and characterized, leading to the development of nickel(II) and copper(II) complexes (Giizel & Serin, 1995).

Medicinal Chemistry and Drug Development

  • Antimicrobial Activity : Some derivatives of the compound have shown promise in antimicrobial activity against various bacteria and fungi, indicating potential for development in medical applications (Sarvaiya, Gulati & Patel, 2019).

  • Tyrosinase and Melanin Inhibitors : In studies involving molecular docking and dynamic simulations, some derivatives were found effective as tyrosinase and melanin inhibitors, suggesting potential in skin depigmentation treatments (Raza et al., 2019).

Material Science

  • Lanthanides–Schiff Base Complexes : The stability constants of complexes involving similar compounds with Ln3+ ions have been explored, contributing to material science, especially in the context of mixed aqueous solvents (Mahmoud & Eid, 2012).

Chemistry of Heterocyclic Compounds

  • Synthesis of Quinoxaline-1-oxides : Research has shown that derivatives of the compound can be utilized in the synthesis of 2,3-dimethylquinoxaline-1-oxides, an important class of heterocyclic compounds (Aggarwal, Rani & Sumran, 2014).

X-Ray Diffraction Studies

  • Crystal and Molecular Structures : X-ray diffraction studies of azo compounds derived from similar β-diketones have been conducted, providing insights into the crystal and molecular structures of these compounds (Bahmanova et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism of action would describe how the compound interacts with biological targets .

Safety and Hazards

Safety and hazard information would typically be found in a material safety data sheet (MSDS). This would include information on toxicity, environmental impact, and handling precautions .

Future Directions

Future research could involve studying the compound’s reactivity, potential uses, and safety profile. This could involve laboratory experiments, computational modeling, and possibly clinical trials if the compound is a drug candidate .

Properties

IUPAC Name

(2Z,3E)-2-hydroxyimino-N-phenyl-3-[[4-(trifluoromethoxy)phenyl]hydrazinylidene]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3/c1-11(15(24-26)16(25)21-12-5-3-2-4-6-12)22-23-13-7-9-14(10-8-13)27-17(18,19)20/h2-10,23,26H,1H3,(H,21,25)/b22-11+,24-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFLQNISBWTCFH-AGLMHXQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=C(C=C1)OC(F)(F)F)C(=NO)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=C(C=C1)OC(F)(F)F)/C(=N/O)/C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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